An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluorophenol
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluorophenol is a fluorinated aromatic organic compound that serves as a versatile building block in various chemical syntheses. Its unique electronic properties, imparted by the two fluorine substituents on the phenol ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of fluorine atoms can significantly alter the parent molecule's physical, chemical, and biological properties, including acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Difluorophenol, detailed experimental protocols for their determination, and insights into its synthesis and reactivity.
Physical Properties
The physical characteristics of 2,5-Difluorophenol are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
Data Presentation: Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₂O | [2][3] |
| Molecular Weight | 130.09 g/mol | [2][4] |
| CAS Number | 2713-31-7 | [2][4] |
| Appearance | White to almost white powder or lump | |
| Melting Point | 40 - 44 °C | |
| Boiling Point | 145 °C (at 760 mmHg) | |
| Density (estimate) | 1.2483 g/cm³ | [5] |
| Flash Point | 53 °C (128 °F) - closed cup | [5][6] |
| Solubility | Slightly soluble in water | [5] |
| pKa (predicted) | 7.71 ± 0.10 | [5] |
Chemical Properties and Reactivity
The chemical behavior of 2,5-Difluorophenol is governed by the interplay of the hydroxyl group and the two fluorine atoms on the aromatic ring.
Acidity: Phenols are weakly acidic due to the resonance stabilization of the phenoxide ion.[7] The presence of electron-withdrawing fluorine atoms increases the acidity of the phenolic proton compared to phenol itself.[7][8] This is due to the inductive effect of fluorine, which helps to stabilize the negative charge of the resulting phenoxide ion.[7]
Reactivity in Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[7] Conversely, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, yet it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.[7] In 2,5-Difluorophenol, the directing effects of the hydroxyl and fluorine groups will influence the position of incoming electrophiles. The positions ortho and para to the hydroxyl group (positions 4 and 6) are activated. The fluorine atoms will influence the overall reactivity and may direct substitution to available positions based on the specific reaction conditions.
Synthesis Workflow
While various methods for the synthesis of fluorophenols exist, a common conceptual pathway involves the modification of a difluorinated benzene derivative. The following diagram illustrates a logical workflow for the potential synthesis of 2,5-Difluorophenol.
Caption: Logical workflow for the synthesis of 2,5-Difluorophenol.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,5-Difluorophenol.
Data Presentation: Spectroscopic Data
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available from Sigma-Aldrich. | [4] |
| ¹³C NMR | Spectra available from Sigma-Aldrich. | [4] |
| IR Spectroscopy | Gas-phase IR spectrum available from NIST. FTIR spectra (Neat and ATR-Neat) available from Bio-Rad Laboratories. | [4][9] |
| Mass Spectrometry | GC-MS data available from NIST. Molecular Ion (M⁺) at m/z = 130. | [4] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of 2,5-Difluorophenol.
Melting Point Determination
Objective: To determine the temperature range over which 2,5-Difluorophenol transitions from a solid to a liquid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered 2,5-Difluorophenol is introduced into a capillary tube, which is then sealed at one end.[1] The tube is tapped gently to pack the sample to a height of 1-2 mm.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11]
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid 2,5-Difluorophenol equals the atmospheric pressure.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of liquid 2,5-Difluorophenol (if melted) is placed in a small test tube or fusion tube.[12][13]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[14][15] The test tube is attached to a thermometer and heated in a suitable apparatus.[12]
-
Heating: The sample is heated gently. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[15]
-
Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][16]
Solubility Determination
Objective: To qualitatively assess the solubility of 2,5-Difluorophenol in a given solvent.
Methodology:
-
Sample and Solvent: A small, measured amount of 2,5-Difluorophenol (e.g., 25 mg) is placed in a test tube.[17]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[17]
-
Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[17][18]
-
Observation: The compound's solubility is observed and classified (e.g., soluble, slightly soluble, insoluble) based on whether a homogeneous solution is formed.
pKa Determination
Objective: To determine the acid dissociation constant of 2,5-Difluorophenol.
Methodology (Spectrophotometric Titration):
-
Solution Preparation: A stock solution of 2,5-Difluorophenol is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[19] A series of buffer solutions with known pH values are also prepared.[2]
-
Spectrophotometric Measurement: An aliquot of the 2,5-Difluorophenol stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.[19] The acidic (phenol) and basic (phenoxide) forms will have different absorption spectra.
-
Data Analysis: The ratio of the concentrations of the deprotonated form (A⁻) to the protonated form (HA) is determined from the absorbance data at a wavelength where the two species have different molar absorptivities.
-
pKa Calculation: The pKa is determined by plotting the pH of the solutions against the logarithm of the ratio [A⁻]/[HA]. According to the Henderson-Hasselbalch equation, the pKa is the pH at which this ratio is equal to 1 (log ratio = 0).[20]
Logical Relationships of Properties and Applications
The physical and chemical properties of 2,5-Difluorophenol are directly linked to its applications in research and industry.
References
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- 2. mdpi.com [mdpi.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. kaibangchem.com [kaibangchem.com]
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- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. pennwest.edu [pennwest.edu]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. byjus.com [byjus.com]
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- 15. Video: Boiling Points - Concept [jove.com]
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- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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